molecular formula C11H16N2O B13273330 4-(Butylamino)benzamide

4-(Butylamino)benzamide

Cat. No.: B13273330
M. Wt: 192.26 g/mol
InChI Key: KTWAICVCNDENTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylamino)benzamide is an organic compound with the chemical formula C11H16N2O. It is a benzamide derivative where the amine group is substituted with a butyl group. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as the Lewis acidic ionic liquid immobilized on diatomite earth, is preferred for its high yield and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(Butylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butylamino)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butylamino)benzamide
  • N-(1-tert-Butylamino-2,2,2-trichloro-ethyl)-4-methoxy-benzamide

Uniqueness

4-(Butylamino)benzamide is unique due to its specific butyl substitution, which imparts distinct chemical and biological properties compared to its tert-butyl analogs. This uniqueness makes it valuable in the synthesis of specific drug candidates and other applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(butylamino)benzamide

InChI

InChI=1S/C11H16N2O/c1-2-3-8-13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3,(H2,12,14)

InChI Key

KTWAICVCNDENTG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.